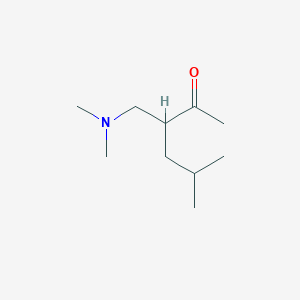
3-((Dimethylamino)methyl)-5-methylhexan-2-one
Descripción general
Descripción
The compound is an organic compound containing a dimethylamino group and a ketone group. Dimethylamine is an organic compound with the formula (CH3)2NH . It is a secondary amine and is commonly encountered commercially as a solution in water .
Synthesis Analysis
While specific synthesis methods for “3-((Dimethylamino)methyl)-5-methylhexan-2-one” are not available, similar compounds such as N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) have been synthesized through radical copolymerizations .Chemical Reactions Analysis
The compound might undergo reactions similar to other dimethylamino compounds. For instance, the radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene at 70 °C have been studied .Aplicaciones Científicas De Investigación
Summary of the Application
“3-((Dimethylamino)methyl)-5-methylhexan-2-one”, also known as methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, is sold under the brand name Rhodiasolv PolarClean. It has received considerable scientific and industrial attention as a possible non-toxic replacement for common polar aprotic solvents .
Results or Outcomes
The more advanced synthetic route shows great potential owing to the swift (30 min), solvent-free reaction and catalytic amounts of base (<6.5 mol%). Green metrics analysis, including Atom Economy, Complete E factor, Carbon Intensity and hazard analysis found the new synthesis to be more sustainable than the patented routes .
2. Use in Polymer Research
Summary of the Application
The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .
Methods of Application or Experimental Procedures
The copolymerization of amine-containing monomers and dodecyl (meth)acrylate in toluene was studied. The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .
Results or Outcomes
The differences in the behavior of systems involving amine monomers are related to the ability of DMAPMA to form assemblies with different reactivity due to the hydrogen bonding .
1. Use as a Green Solvent
Summary of the Application
“3-((Dimethylamino)methyl)-5-methylhexan-2-one”, also known as methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, is sold under the brand name Rhodiasolv PolarClean. It has received considerable scientific and industrial attention as a possible non-toxic replacement for common polar aprotic solvents .
Results or Outcomes
The more advanced synthetic route shows great potential owing to the swift (30 min), solvent-free reaction and catalytic amounts of base (<6.5 mol%). Green metrics analysis, including Atom Economy, Complete E factor, Carbon Intensity and hazard analysis found the new synthesis to be more sustainable than the patented routes .
2. Use in Polymer Research
Summary of the Application
The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .
Methods of Application or Experimental Procedures
The copolymerization of amine-containing monomers and dodecyl (meth)acrylate in toluene was studied. The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .
Results or Outcomes
The differences in the behavior of systems involving amine monomers are related to the ability of DMAPMA to form assemblies with different reactivity due to the hydrogen bonding .
3. Use in Paint Resins
Summary of the Application
“3-((Dimethylamino)methyl)-5-methylhexan-2-one”, also known as DMAPMA, is used for the synthesis of polymers that have many uses, including paint resins .
Methods of Application or Experimental Procedures
DMAPMA is used as a monomer in the synthesis of polymers. The specific methods of application or experimental procedures would depend on the type of polymer being synthesized and the desired properties of the final product .
Results or Outcomes
The use of DMAPMA in the synthesis of polymers for paint resins can result in products with desirable properties such as improved adhesion, durability, and color stability .
4. Use in Drug Delivery Systems
Summary of the Application
DMAPMA can be used to synthesize self-healing pH-responsive hydrogels for drug delivery applications .
Methods of Application or Experimental Procedures
DMAPMA is used as a monomer to synthesize the hydrogel. The specific methods of application or experimental procedures would depend on the type of drug being delivered and the desired properties of the hydrogel .
Results or Outcomes
The use of DMAPMA in the synthesis of hydrogels for drug delivery can result in products with desirable properties such as improved drug release profiles and biocompatibility .
5. Use in Gene Delivery
Summary of the Application
DMAPMA can be used to develop gene delivery vectors due to its ability to complex with nucleic acids and facilitate their intracellular delivery .
Methods of Application or Experimental Procedures
DMAPMA is used as a cationic monomer to develop the gene delivery vector. The specific methods of application or experimental procedures would depend on the type of gene being delivered and the desired properties of the vector .
Results or Outcomes
The use of DMAPMA in the development of gene delivery vectors can result in products with desirable properties such as improved gene transfection efficiency and biocompatibility .
6. Use in Antimicrobial Surfactants
Summary of the Application
DMAPMA can be used in the preparation of surfactants that exhibit biological activity against Gram-positive and negative bacteria and fungi .
Methods of Application or Experimental Procedures
DMAPMA is used as a building block in the synthesis of the surfactants. The specific methods of application or experimental procedures would depend on the desired properties of the surfactant .
Results or Outcomes
The use of DMAPMA in the synthesis of antimicrobial surfactants can result in products with desirable properties such as improved antimicrobial activity and biocompatibility .
Propiedades
IUPAC Name |
3-[(dimethylamino)methyl]-5-methylhexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-8(2)6-10(9(3)12)7-11(4)5/h8,10H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDJYGZCMGEQNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CN(C)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50697484 | |
| Record name | 3-[(Dimethylamino)methyl]-5-methylhexan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50697484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((Dimethylamino)methyl)-5-methylhexan-2-one | |
CAS RN |
91342-74-4 | |
| Record name | 3-[(Dimethylamino)methyl]-5-methyl-2-hexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91342-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-((Dimethylamino)methyl)-5-methyl-2-hexanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091342744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(Dimethylamino)methyl]-5-methylhexan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50697484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hexanone, 3-[(dimethylamino)methyl]-5-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-[(Dimethylamino)methyl]-5-methyl-2-hexanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ABF5VHY44N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1465023.png)
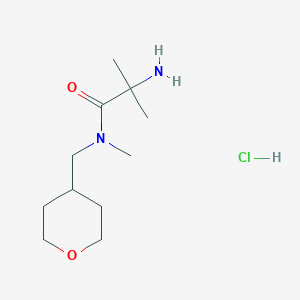
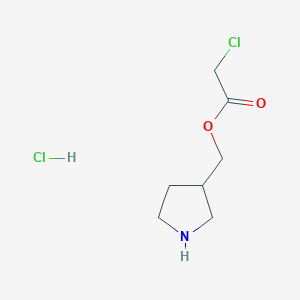
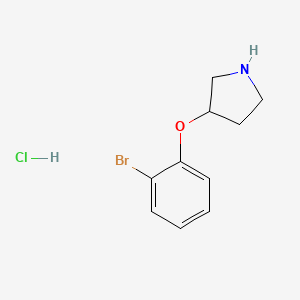
![4-{[2-(Tert-butyl)-4-methylphenoxy]-methyl}piperidine hydrochloride](/img/structure/B1465028.png)
![Methyl 2-[(3-azetidinyloxy)methyl]benzoate](/img/structure/B1465029.png)
![6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1465030.png)
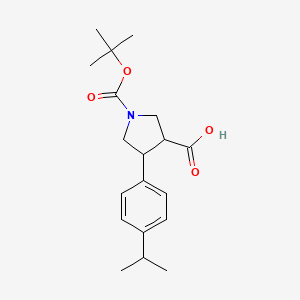
![1-Benzyloctahydro-4H-cyclopenta[b]pyridin-4-one hydrochloride](/img/structure/B1465034.png)

![8-methoxythieno[2,3-c]quinolin-4(5H)-one](/img/structure/B1465036.png)
![N-[2-methyl-1-(2H-1,2,3,4-tetrazol-5-yl)propyl]benzamide](/img/structure/B1465037.png)
![3-[2-(Tert-butyl)-4-methylphenoxy]azetidine](/img/structure/B1465038.png)